5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (DMPBT) is a heterocyclic compound of the benzothiazole family. It is a colorless solid that is widely used in a variety of scientific and industrial applications. The compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a stabilizing agent in pharmaceuticals. In addition, DMPBT has been studied for its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of 1,3-benzothiazol-2(3H)-one derivatives showcases a process involving acylation and alkylation leading to the creation of substituted derivatives. This method highlights the chemical's versatility in forming structurally diverse compounds, potentially applicable to 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for the development of novel derivatives with varied biological or chemical properties (Velikorodov et al., 2011).
Catalysis and Chemical Reactions
- Research into diiron(III) complexes with tridentate 3N ligands, including compounds with pyridin-2-ylmethyl groups, as functional models for methane monooxygenases, demonstrates their effectiveness in hydroxylation of alkanes. This suggests potential catalytic applications of 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in facilitating similar oxidative transformations (Sankaralingam & Palaniandavar, 2014).
Photophysical Studies
- Studies on platinum(II) complexes with pyridyl-substituted benzimidazole ligands, related to the structural motif of 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, reveal luminescent properties. Such research indicates the potential for developing novel luminescent materials or sensors based on the photophysical characteristics of this compound (Destefano & Geiger, 2017).
Complexation and Coordination Chemistry
- The specificity of zinc(II), magnesium(II), and calcium(II) complexation by compounds with pyridin-2-yl and benzothiazol-2-yl groups has been examined, suggesting applications in coordination chemistry and metal ion sensing. The ability to form complexes with metal ions could make 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine a valuable ligand in developing new metal-organic frameworks or catalytic systems (Matczak-Jon et al., 2010).
Antioxidant Properties
- The synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant activity indicate a potential research avenue for 5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Investigating its antioxidant properties could contribute to the development of novel antioxidants for pharmaceutical or material science applications (Gouda, 2012).
properties
IUPAC Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-7-13-14(8-11(10)2)19-15(18-13)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFZOJFOAUKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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